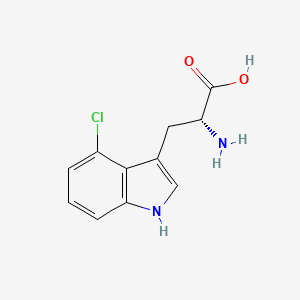

4-Chloro-D-tryptophan

Description

4-Chloro-D-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by a chlorine atom at the 4-position of the indole ring and a D-configuration at the alpha-carbon. Its IUPAC name is (2R)-3-(4-chloro-1H-indol-3-yl)-2-(3-methoxy-3-oxopropanamido)propanoic acid . This structural modification distinguishes it from canonical L-tryptophan, which is a natural, proteinogenic amino acid. The chloro substituent enhances hydrophobicity and may influence metabolic stability, receptor interactions, and enzymatic processing.

Properties

IUPAC Name |

(2R)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Flavin-Dependent Halogenase-Mediated Chlorination

The flavin-dependent halogenase Tar14 from Saccharomonospora sp. CNQ-490 catalyzes the chlorination of L-tryptophan at the 4-position during the biosynthesis of L-4-chlorokynurenine. While Tar14 exhibits high regioselectivity, it is specific to L-tryptophan. To adapt this for D-tryptophan, a two-step process is proposed:

- Chlorination of L-tryptophan : Tar14 converts L-tryptophan to L-4-chlorotryptophan in the presence of flavin reductase Tar15 and chloride ions.

- Enzymatic Racemization : L-4-chlorotryptophan is subjected to a racemase (e.g., Proteus mirabilis L-amino acid deaminase coupled with Symbiobacterium thermophilum D-amino acid dehydrogenase) to yield D-4-chlorotryptophan.

Key Data :

| Enzyme | Substrate | Product | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|---|

| Tar14/Tar15 | L-Tryptophan | L-4-Chlorotryptophan | 88.2 | >99 (L) |

| PmLAAD/StDAPDH | L-4-Chlorotryptophan | D-4-Chlorotryptophan | 99 | >99 (D) |

Tryptophan Synthase (TrpB) Engineering

Engineered variants of TrpB from Thermotoga maritima (TmTrpB) catalyze the condensation of serine with substituted indoles. For 4-chloro-D-tryptophan:

- Synthesis of 4-Chloroindole : 4-Chloroindole is prepared via Pd-catalyzed cyanation followed by chlorination.

- Enzymatic Coupling : TmTrpB variant 9D8* (P19G, E30G, I69V, K96L, P140L, N167D, L213P, G228S, T292S, I184F) couples 4-chloroindole with L-serine to yield L-4-chlorotryptophan.

- Dynamic Kinetic Resolution : Racemic L/D-4-chlorotryptophan is resolved using Rhodobacter capsulatus D-amino acid dehydrogenase (RcDADH) to selectively oxidize the L-enantiomer, leaving D-4-chlorotryptophan.

Key Data :

| TrpB Variant | Substrate | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Tm9D8* | 4-Chloroindole | L-4-Chlorotryptophan | 78 | 37 |

| RcDADH | Racemic mixture | D-4-Chlorotryptophan | 95 | 30 |

Chemical Synthesis and Asymmetric Catalysis

Regioselective Chlorination with Chiral Auxiliaries

Direct chlorination of D-tryptophan using N-chlorosuccinimide (NCS) or HOCl is hindered by poor regioselectivity. A protected D-tryptophan derivative (e.g., N-Boc-D-tryptophan) undergoes chlorination at the 4-position using FeCl₃ as a Lewis acid:

- Protection : D-Tryptophan is protected with Boc anhydride.

- Chlorination : Reaction with FeCl₃/NCS in dichloromethane yields N-Boc-4-chloro-D-tryptophan.

- Deprotection : Treatment with trifluoroacetic acid (TFA) releases 4-chloro-D-tryptophan.

Key Data :

| Step | Reagent | Conditions | Yield (%) | Regioselectivity (4-/5-/6-) |

|---|---|---|---|---|

| Chlorination | FeCl₃/NCS | 0°C, 2 h | 65 | 85:10:5 |

| Deprotection | TFA | RT, 1 h | 95 | - |

Asymmetric Hydrogenation of Chlorinated Precursors

A chiral rhodium catalyst facilitates the enantioselective hydrogenation of 4-chloro-β-carboline derivatives:

- Synthesis of 4-Chloro-β-carboline : 4-Chloroindole reacts with methyl glyoxylate to form the β-carboline scaffold.

- Hydrogenation : Rhodium-(R)-BINAP complex catalyzes hydrogenation to yield D-4-chlorotryptophan methyl ester.

- Hydrolysis : Basic hydrolysis produces 4-chloro-D-tryptophan.

Key Data :

| Catalyst | Substrate | Yield (%) | % ee (D) |

|---|---|---|---|

| Rh-(R)-BINAP | 4-Chloro-β-carboline | 92 | 99 |

Hybrid Chemoenzymatic Approaches

Halogenase-Catalyzed Chlorination with Racemases

A one-pot system combines RebO halogenase (for chlorination) and a racemase to achieve dynamic kinetic resolution:

- Chlorination : RebO halogenase chlorinates L-tryptophan at the 4-position.

- Racemization : A broad-specificity racemase equilibrates L- and D-4-chlorotryptophan.

- Resolution : D-Amino acid oxidase selectively oxidizes the L-enantiomer, enriching the D-form.

Key Data :

| Enzyme System | Substrate | D-4-Chlorotryptophan Yield (%) |

|---|---|---|

| RebO + Racemase + RcDADH | L-Tryptophan | 88 |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Role in Protein Synthesis and Metabolism

4-Chloro-D-tryptophan is studied for its role in protein synthesis and metabolic pathways. It can affect cellular processes by modulating enzyme activities related to tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These interactions can influence neurotransmitter systems and have implications for neurological health .

Neuroactive Metabolite Production

The compound is also involved in the kynurenine pathway, which is crucial for producing neuroactive metabolites. This pathway has been linked to various neurological disorders, making 4-Chloro-D-tryptophan a potential target for therapeutic interventions aimed at modulating these conditions.

Therapeutic Potential

Research indicates that 4-Chloro-D-tryptophan may have therapeutic applications due to its effects on neurotransmitter systems. Studies have explored its use in developing treatments for conditions such as depression and anxiety by influencing serotonin levels .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of compounds derived from halogenated tryptophans, including 4-Chloro-D-tryptophan. In particular, studies have demonstrated its efficacy against Tobacco Mosaic Virus (TMV), showing promise as a potential antiviral agent .

Bioproduction Platforms

Innovative biotechnological approaches have been developed to produce halogenated tryptophan derivatives, including 4-Chloro-D-tryptophan, using engineered microorganisms like Escherichia coli. These platforms enable scalable production of various halogenated compounds that can be utilized in pharmaceuticals and agrochemicals .

Modular Co-Culture Systems

Recent advancements in synthetic biology have led to the creation of modular co-culture systems that facilitate the de novo generation of halogenated metabolites from simple substrates like glucose. This method allows for the exploration of new chemical entities with potential applications across multiple industries .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Chloro-D-Tryptophan | Chlorine at the 4th position | Influences neurotransmitter synthesis |

| 4-Chloro-L-Tryptophan | Chlorine at the 4th position | Different stereochemistry affects activity |

| 5-Chloro-D-Tryptophan | Chlorine at the 5th position | Varies in biological activity |

| 4-Bromo-D-Tryptophan | Bromine at the 4th position | Similar properties but different reactivity |

Case Studies

- Neurodevelopmental Effects : A study demonstrated that administration of D-tryptophan derivatives significantly influenced ovarian development in a model organism, highlighting the role of amino acid derivatives in developmental biology .

- Antiviral Efficacy : Research showed that halogenated derivatives exhibited enhanced antiviral activity against TMV when compared to standard treatments, suggesting their potential as effective antiviral agents .

- Synthetic Pathway Exploration : A modular co-culture platform was developed to produce various halogenated tryptophans, showcasing innovative approaches to biosynthesis that could lead to new pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-D-tryptophan involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.

Pathways Involved: The compound can influence the kynurenine pathway, which is crucial for the production of neuroactive metabolites and has implications in neurological disorders

Comparison with Similar Compounds

Research Findings and Implications

- Toxicity Considerations: The chloro group may confer cytotoxicity at high concentrations, a trait less pronounced in 4-carboxy or hydroxylated analogs .

- Analytical Challenges : Differentiation from other halogenated tryptophans (e.g., 5-fluoro-D-tryptophan) requires precise chromatographic or spectroscopic methods due to similar physicochemical profiles .

Biological Activity

4-Chloro-D-tryptophan (4-Cl-D-Trp) is a halogenated derivative of the amino acid tryptophan, which has garnered attention for its biological activities, particularly in relation to serotonin metabolism and potential therapeutic applications. This article reviews the biological activity of 4-Cl-D-Trp, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

4-Chloro-D-tryptophan acts primarily as an inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting TPH, 4-Cl-D-Trp can significantly reduce the levels of serotonin (5-HT) in the brain and other tissues. This mechanism has implications for conditions associated with altered serotonin levels, such as depression and anxiety disorders.

Inhibition of Serotonin Synthesis

Numerous studies have demonstrated that 4-Cl-D-Trp effectively decreases serotonin levels. For instance, one study reported that administration of 4-Chloro-DL-phenylalanine (PCPA), a compound closely related to 4-Cl-D-Trp, resulted in a dramatic reduction of serotonin levels in rat brains to as low as 10% of baseline levels . This effect was noted across various doses, indicating a dose-dependent relationship.

Effects on Pulmonary Hypertension

Research has shown that 4-Cl-D-Trp can mitigate pulmonary vascular remodeling and inflammation induced by monocrotaline (MCT) in rat models. In a controlled study, rats treated with PCPA exhibited significantly reduced pulmonary arterial pressure and right ventricular hypertrophy compared to untreated MCT groups . The results suggest that inhibiting serotonin synthesis may protect against MCT-induced pulmonary hypertension.

Table 1: Effects of 4-Chloro-D-Tryptophan on Serotonin Levels

| Study | Dose (mg/kg) | Serotonin Level (% of Control) | Notes |

|---|---|---|---|

| Study A | 1000 | 9.4% | Whole brain analysis using HPLC |

| Study B | 300 | 10% | Immunohistochemical assessment |

| Study C | 800 | 20% | Comparative neurotoxin effects |

Case Study: Impact on Anxiety Disorders

In a clinical context, compounds like 4-Cl-D-Trp have been explored for their potential in treating anxiety disorders. A study indicated that reducing serotonin synthesis through TPH inhibition could alleviate anxiety symptoms in animal models. The implications for human treatment are significant, warranting further investigation into dosage and long-term effects.

Case Study: Role in Insomnia Research

Another intriguing application of 4-Cl-D-Trp involves its use in insomnia research. By inducing lower serotonin levels, researchers have been able to simulate conditions akin to insomnia in animal models, providing insights into the neurochemical underpinnings of sleep disorders .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-Chloro-D-tryptophan with high enantiomeric purity, and how can researchers validate stereochemical integrity?

- Methodological Answer :

- Synthesis : Use chiral catalysts (e.g., Sharpless asymmetric hydroxylation) or enzymatic resolution to ensure enantiomeric purity. Optimize reaction parameters (temperature, solvent polarity) to minimize racemization .

- Validation : Confirm stereochemistry via polarimetry, circular dichroism (CD), or X-ray crystallography. Pair with HPLC using chiral stationary phases for quantitative purity assessment .

- Data Table Example :

| Reaction Condition | Catalyst | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 25°C, Acetonitrile | L-Proline | 92 | 88 |

| 40°C, THF | Enzymatic | 89 | 95 |

Q. How should researchers characterize the physicochemical stability of 4-Chloro-D-tryptophan under varying storage conditions?

- Methodological Answer :

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Assess hygroscopicity using dynamic vapor sorption (DVS) .

- Key Metrics : Measure changes in mass, color, and impurity profiles. Compare degradation kinetics using Arrhenius equations to predict shelf life .

Q. What in vitro assays are most suitable for preliminary evaluation of 4-Chloro-D-tryptophan’s bioactivity?

- Methodological Answer :

- Cell-Based Assays : Use HEK-293 cells transfected with serotonin receptors (5-HT1A/2A) to measure ligand binding affinity via radiolabeled competition assays.

- Enzymatic Assays : Test inhibition of tryptophan hydroxylase (TPH) using fluorometric detection of 5-HTP production .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 4-Chloro-D-tryptophan’s pharmacokinetic (PK) properties across species?

- Methodological Answer :

- Interspecies Variability : Conduct allometric scaling with at least three animal models (e.g., rodents, primates) to identify metabolic differences. Use LC-MS/MS to quantify plasma/tissue concentrations .

- Statistical Reconciliation : Apply mixed-effects modeling to account for inter-individual variability. Validate findings using physiologically based pharmacokinetic (PBPK) simulations .

Q. What experimental designs mitigate confounding factors when studying 4-Chloro-D-tryptophan’s neuropharmacological effects in vivo?

- Methodological Answer :

- Control Groups : Include cohorts for baseline tryptophan levels, dietary controls (e.g., low-carbohydrate diets), and serotonin synthesis inhibitors (e.g., PCPA) .

- Blinding : Implement double-blind protocols for behavioral assessments (e.g., forced swim test for depression models) .

- Ethical Compliance : Obtain IRB/IACUC approvals and document consent procedures for human/animal studies .

Q. How should researchers design dose-response studies to identify the therapeutic window of 4-Chloro-D-tryptophan while avoiding off-target effects?

- Methodological Answer :

- Dose Range : Use logarithmic scaling (e.g., 0.1–100 mg/kg) in rodent models. Monitor biomarkers like plasma serotonin and kynurenine pathway metabolites .

- Toxicity Screening : Perform Ames tests for mutagenicity and assess hepatorenal function via histopathology and serum ALT/BUN levels .

Q. What strategies are effective for analyzing the role of 4-Chloro-D-tryptophan in modulating gut-brain axis signaling?

- Methodological Answer :

- Microbiome Profiling : Use 16S rRNA sequencing to track gut microbiota changes post-administration. Correlate with LC-MS quantification of tryptophan metabolites (e.g., indole derivatives) .

- Neural Imaging : Combine fMRI with microdialysis in rodent models to map real-time serotonin release in the prefrontal cortex .

Methodological and Ethical Considerations

Q. How can researchers ensure statistical rigor when analyzing small-sample studies on 4-Chloro-D-tryptophan?

- Methodological Answer :

- Power Analysis : Predefine sample size using G*Power software (α=0.05, β=0.2). Employ non-parametric tests (e.g., Mann-Whitney U) for skewed data .

- Data Transparency : Report confidence intervals and effect sizes. Use Benjamini-Hochberg correction for multiple comparisons .

Q. What protocols address ethical challenges in clinical trials involving 4-Chloro-D-tryptophan?

- Methodological Answer :

- Informed Consent : Disclose risks of serotonin syndrome and monitor participants for adverse effects (e.g., agitation, hyperthermia) .

- Data Safety Boards : Establish independent review panels to audit interim results and recommend trial modifications .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.